

An In-depth Technical Guide to the Synthesis and Purification of Isopropylmethyldichlorosilane

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Compound of Interest

Compound Name: *Isopropylmethyldichlorosilane*

Cat. No.: *B100586*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **isopropylmethyldichlorosilane**, a key organosilane intermediate. This document details the primary synthetic methodologies, including Grignard reactions and hydrosilylation, offering detailed experimental protocols. Furthermore, it outlines the purification techniques and provides essential characterization data. The information presented herein is intended to equip researchers and professionals in chemical synthesis and drug development with the necessary knowledge for the successful preparation and handling of this compound.

Compound Overview

Isopropylmethyldichlorosilane (C₄H₁₀Cl₂Si) is a reactive organosilane compound characterized by the presence of an isopropyl group, a methyl group, and two chlorine atoms attached to a central silicon atom.^[1] The reactivity of the silicon-chlorine bonds makes it a versatile precursor for the synthesis of a variety of other organosilicon compounds through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of **Isopropylmethyldichlorosilane**

Property	Value	Reference
CAS Number	18236-89-0	[1]
Molecular Formula	C4H10Cl2Si	[1]
Molecular Weight	157.11 g/mol	
Boiling Point	121 °C	
IUPAC Name	Dichloro(isopropyl)(methyl)silane	[1]
Canonical SMILES	CC(C)--INVALID-LINK--(Cl)Cl	[1]

Synthesis Methodologies

Two primary routes for the synthesis of **isopropylmethyldichlorosilane** are the Grignard reaction and hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

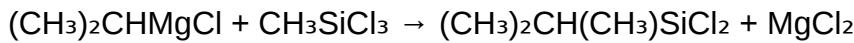
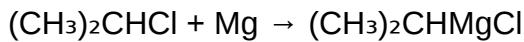
Grignard Reaction

The Grignard reaction offers a classic and versatile approach for the formation of carbon-silicon bonds. This method involves the reaction of an isopropyl Grignard reagent with a suitable methylchlorosilane precursor. A significant challenge in this synthesis is controlling the stoichiometry to favor the desired disubstituted product and minimize the formation of mono-, tri-, and tetra-substituted byproducts.[\[2\]](#)

This protocol is adapted from established procedures for the synthesis of similar chlorosilanes.

[\[2\]](#)[\[3\]](#)

Reaction Scheme:



Materials and Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
- Dry, inert atmosphere (nitrogen or argon)
- Isopropyl chloride
- Magnesium turnings
- Methyltrichlorosilane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ice bath
- Standard glassware for workup and distillation

Procedure:

- Preparation of Isopropylmagnesium Chloride:
 - Under an inert atmosphere, place magnesium turnings (1.1 molar equivalents relative to isopropyl chloride) in the flame-dried three-necked flask.
 - Add a small crystal of iodine to initiate the reaction.
 - Add sufficient anhydrous diethyl ether to cover the magnesium.
 - Slowly add a solution of isopropyl chloride (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the iodine color disappears and gentle reflux is observed.[2]
 - Maintain a gentle reflux until all the magnesium has reacted.
- Reaction with Methyltrichlorosilane:
 - Cool the freshly prepared isopropylmagnesium chloride solution to -25 to -30 °C using an appropriate cooling bath.[2]

- Slowly add a solution of methyltrichlorosilane (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel to the cooled Grignard reagent. Maintain the low temperature throughout the addition to control the exothermic reaction and improve selectivity.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.
- The mixture may be gently refluxed for 30-60 minutes to ensure the reaction goes to completion.[\[2\]](#)

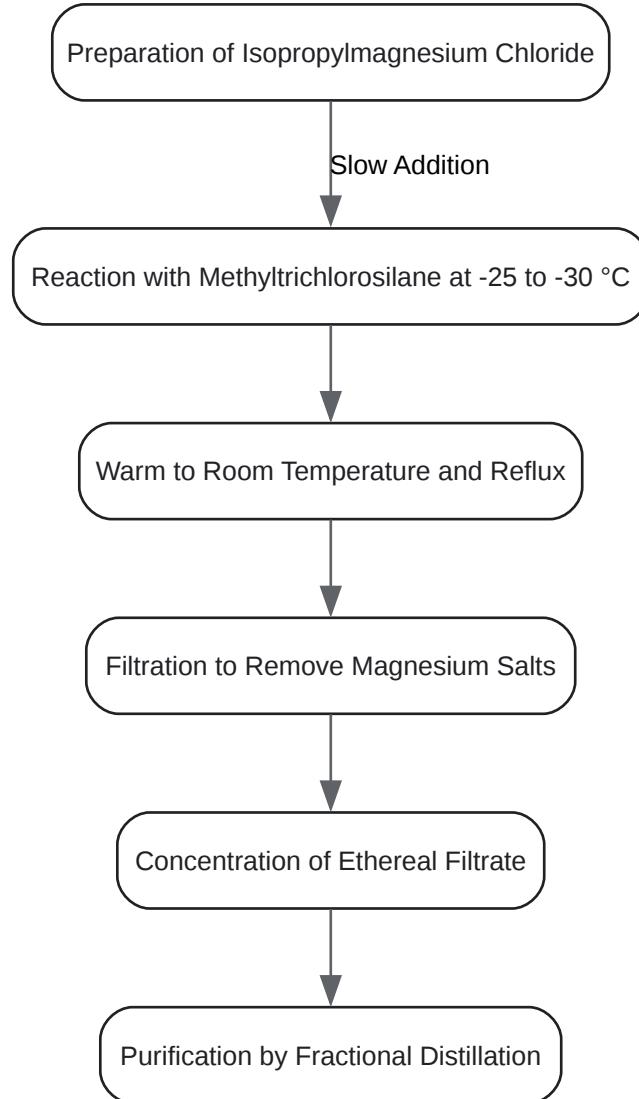
- Workup:
 - Cool the reaction mixture to room temperature.
 - The precipitated magnesium salts are removed by filtration under an inert atmosphere.
 - Wash the filter cake with several portions of anhydrous diethyl ether.[\[2\]](#)
 - Combine the ethereal filtrates.

Table 2: Representative Quantitative Data for Grignard Synthesis of Chlorosilanes

Parameter	Value	Notes	Reference
Yield	50-65%	Yields are variable and depend on precise reaction conditions and control of stoichiometry.	[2]
Purity	Variable	Requires purification by fractional distillation.	

Logical Workflow for Grignard Synthesis:

Workflow for Grignard Synthesis of Isopropylmethyldichlorosilane

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Workflow for Grignard Synthesis

Hydrosilylation

Hydrosilylation is an atom-economical method that involves the addition of a silicon-hydride bond across a double bond, typically catalyzed by a platinum complex.^[4] For the synthesis of

isopropylmethyldichlorosilane, this would involve the reaction of propene with methyldichlorosilane.

This protocol is a general representation of a platinum-catalyzed hydrosilylation of an alkene.

Reaction Scheme:



Materials and Equipment:

- High-pressure reactor
- Propene
- Methyldichlorosilane
- Hydrosilylation catalyst (e.g., Speier's catalyst - H_2PtCl_6 , or Karstedt's catalyst)
- Anhydrous solvent (e.g., toluene or hexane)
- Standard glassware for purification

Procedure:

- Reaction Setup:
 - Charge the high-pressure reactor with methyldichlorosilane and the anhydrous solvent under an inert atmosphere.
 - Add the platinum catalyst.
 - Seal the reactor and introduce propene to the desired pressure.
- Reaction:
 - Heat the reactor to the desired temperature (typically in the range of 50-150 °C) with vigorous stirring.

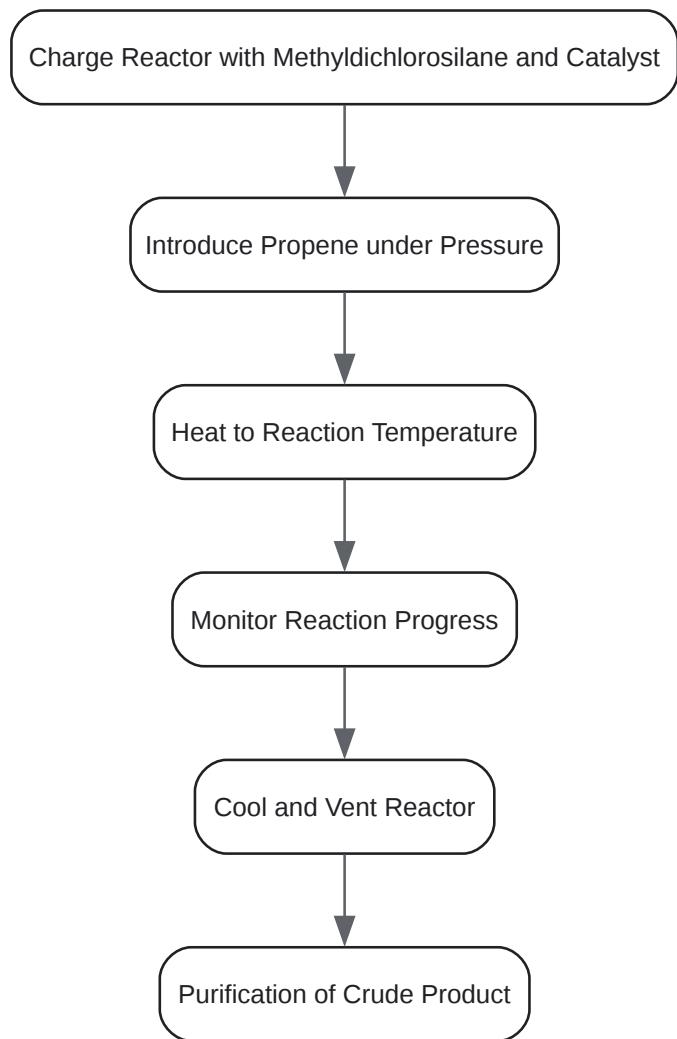
- Monitor the reaction progress by pressure drop or by sampling and analysis (e.g., GC).
- Workup:
 - After the reaction is complete, cool the reactor to room temperature and vent the excess propene.
 - The crude product is then subjected to purification.

Table 3: General Parameters for Hydrosilylation Reactions

Parameter	Value/Condition	Notes	Reference
Catalyst	Platinum-based (e.g., Speier's, Karstedt's)	Catalyst loading is typically low (ppm level).	[4][5]
Temperature	50-150 °C	Reaction temperature can influence side reactions.	
Pressure	Dependent on propene concentration	Sufficient pressure is needed to maintain propene in the liquid phase.	
Yield	Generally high	Can be affected by catalyst activity and side reactions like alkene isomerization.	[4]

Logical Workflow for Hydrosilylation Synthesis:

Workflow for Hydrosilylation Synthesis of Isopropylmethyldichlorosilane

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Workflow for Hydrosilylation Synthesis

Purification

The primary method for the purification of **isopropylmethyldichlorosilane** is fractional distillation.^{[6][7][8]} This technique is essential for separating the desired product from unreacted starting materials, byproducts, and solvents, especially when their boiling points are relatively close.

Experimental Protocol: Fractional Distillation

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flasks
- Heating mantle
- Thermometer
- Vacuum source (if necessary for lower boiling impurities)

Procedure:

- Setup:
 - Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
 - Place the crude **isopropylmethyldichlorosilane** in the distillation flask with boiling chips.
- Distillation:
 - Gently heat the distillation flask.
 - Collect any low-boiling fractions (e.g., residual solvent) first.
 - Carefully monitor the temperature at the head of the fractionating column.
 - Collect the fraction that distills at or near the boiling point of **isopropylmethyldichlorosilane** (121 °C).
 - Discard any high-boiling residue.

Table 4: Distillation Parameters

Parameter	Value	Notes
Boiling Point of Product	121 °C	
Distillation Type	Fractional	Necessary for separating closely boiling impurities.

Characterization

Confirmation of the structure and purity of the synthesized **isopropylmethyldichlorosilane** is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 5: Predicted ¹H and ¹³C NMR Data for **Isopropylmethyldichlorosilane**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H NMR	~1.1	Doublet	6H	-CH(CH ₃) ₂
	~1.5	Multiplet	1H	-CH(CH ₃) ₂
	~0.5	Singlet	3H	Si-CH ₃
¹³ C NMR	~20		-CH(CH ₃) ₂	
	~25		-CH(CH ₃) ₂	
	~5		Si-CH ₃	

Note: The predicted NMR data is based on typical chemical shifts for similar structural motifs. Experimental verification is required.

Safety Considerations

- Chlorosilanes are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate

personal protective equipment (gloves, safety glasses, lab coat) must be worn.

- Grignard reagents are highly flammable and react violently with water. All glassware must be thoroughly dried, and reactions must be conducted under a dry, inert atmosphere.
- Hydrosilylation reactions can be exothermic and may involve flammable gases under pressure. Appropriate safety precautions for high-pressure reactions should be followed.

Conclusion

The synthesis of **isopropylmethyldichlorosilane** can be effectively achieved through both Grignard and hydrosilylation methodologies. The choice of the synthetic route will depend on the specific requirements of the laboratory or production facility. Careful control of reaction conditions is crucial for maximizing yield and minimizing byproducts. Fractional distillation is the standard method for obtaining high-purity material. Spectroscopic analysis, particularly NMR, is essential for confirming the identity and purity of the final product. Adherence to strict safety protocols is paramount when handling the reactive intermediates and the final product.

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